preQ1-alkyne -

preQ1-alkyne

Catalog Number: EVT-14984625
CAS Number:
Molecular Formula: C19H28N6O3
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PreQ1-alkyne, derived from 7-aminomethyl-7-deazaguanine, is a significant compound in the field of chemical biology, particularly due to its role as a precursor in the biosynthesis of queuosine, a hypermodified guanine nucleotide found in certain tRNAs. It is classified as a modified nucleotide and is recognized for its interaction with riboswitches, which are RNA elements that regulate gene expression in response to specific metabolites.

Source

PreQ1 is synthesized de novo in various prokaryotes, including Escherichia coli, through complex biochemical pathways involving multiple enzymes and precursors. The compound is crucial for the proper functioning of tRNA and influences translational fidelity by being incorporated at the wobble position of the anticodon in certain tRNAs .

Classification

PreQ1-alkyne can be classified under several categories:

  • Chemical Class: Modified nucleotides
  • Functional Class: Riboswitch ligands
  • Biological Role: Regulator of gene expression via riboswitch interaction
Synthesis Analysis

Methods

The synthesis of PreQ1-alkyne involves several methodologies, primarily focusing on modifying existing nucleobases to introduce alkyne functionalities. Key synthetic routes include:

  1. Mannich Reaction: This method utilizes dibenzylamine and formaldehyde to selectively install a dibenzylaminomethyl moiety onto a pyrimidine scaffold, leading to the formation of PreQ1 .
  2. Michael Addition: A cycloaddition approach has been employed where 2,6-diaminopyrimidin-4-one reacts with nitroolefins to yield PreQ1 derivatives .
  3. Cycloaddition Reactions: Recent advancements have reported cycloaddition reactions involving α-brominated compounds and diaminopyrimidines to synthesize various PreQ1 derivatives efficiently .

Technical Details

The synthetic pathways often involve multiple steps, including protection-deprotection strategies, selective substitutions, and careful control of reaction conditions to achieve high yields. For instance, transformations from starting materials like chloro derivatives to aminomethyl groups are critical for obtaining the desired PreQ1 structure .

Molecular Structure Analysis

Structure

PreQ1-alkyne features a unique molecular architecture characterized by:

  • A deazaguanine core
  • An aminomethyl substituent at the 7-position
  • A terminal alkyne group that allows for further chemical modifications

Data

The molecular formula for PreQ1 is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 178.19 g/mol. The alkyne functionality introduces additional reactivity that can be exploited in various chemical reactions.

Chemical Reactions Analysis

Reactions

PreQ1-alkyne participates in several notable chemical reactions:

  • Crosslinking Reactions: The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (click chemistry), which is useful for labeling RNA molecules .
  • Modification of Riboswitches: PreQ1 interacts with riboswitches, inducing conformational changes that regulate gene expression. This interaction can be leveraged in experimental setups to study RNA dynamics and function .

Technical Details

The efficiency of crosslinking reactions can be influenced by the linker length and composition used in probes derived from PreQ1. Optimal designs enhance binding affinity and specificity towards riboswitches while minimizing steric hindrance during interactions .

Mechanism of Action

Process

PreQ1 functions primarily through its interaction with riboswitches, which are RNA structures that change conformation upon ligand binding. Upon binding to PreQ1:

  • The riboswitch undergoes a structural rearrangement (often forming an H-type pseudoknot), which can either promote or inhibit transcription or translation depending on the specific riboswitch type .

Data

Binding studies indicate that PreQ1 exhibits high affinity for its riboswitch targets, with equilibrium dissociation constants often in the nanomolar range (e.g., approximately 2 nM for certain riboswitches) .

Physical and Chemical Properties Analysis

Physical Properties

PreQ1-alkyne exhibits properties typical of alkynes:

  • Solubility: Slightly soluble in polar solvents; insoluble in water.
  • Boiling Point: Higher than alkanes and alkenes due to stronger intermolecular forces associated with triple bonds.

Chemical Properties

The presence of the alkyne group contributes to its reactivity:

  • Acidity: Terminal alkynes are more acidic than their alkane or alkene counterparts due to sp hybridization.
  • Reactivity: Capable of participating in various organic reactions such as nucleophilic additions and cycloadditions.
Applications

Scientific Uses

PreQ1-alkyne has several applications in scientific research:

  • Chemical Biology: Used as a probe for studying RNA interactions and dynamics through crosslinking techniques.
  • Synthetic Biology: Serves as a tool for engineering modified tRNAs and studying their roles in protein synthesis.
  • Drug Development: Potentially useful in designing new therapeutic agents targeting RNA structures involved in disease processes.
Introduction to preQ1-alkyne in Chemical Biology

Role of PreQ1 Derivatives in RNA-Small Molecule Interactions

PreQ1 (7-aminomethyl-7-deazaguanine) is a natural precursor in the queuosine (Q) biosynthetic pathway, a hypermodified guanosine derivative essential for translational fidelity in tRNA. In bacteria, intracellular preQ1 concentrations are sensed by preQ1 riboswitches—structured RNA elements in the 5’-UTRs of genes involved in Q biosynthesis and transport. Binding of preQ1 induces conformational changes (e.g., pseudoknot formation) that regulate transcription or translation [2] [6].

  • Riboswitch Recognition Mechanisms: Class I preQ1 riboswitches (e.g., from Bacillus subtilis and Thermoanaerobacter tengcongensis) feature a compact aptamer domain (34–45 nt) that binds preQ1 with high affinity (Kd = 2–20 nM). X-ray crystallography and NMR reveal a binding pocket where the preQ1 base stacks between conserved guanines, while its aminomethyl group forms hydrogen bonds and electrostatic interactions [2] [6]. This pocket tolerates modifications at the aminomethyl position, enabling rational ligand engineering.

  • Derivative Design Rationale: preQ1-alkyne exploits this tolerance by replacing the primary amine with a propargyloxyalkyl linker terminating in an alkyne group. Crucially, the alkyne is positioned to extend into solvent-exposed regions, minimizing interference with aptamer binding. Biochemical assays confirm that preQ1-alkyne retains binding competence for class I preQ1 riboswitches, enabling its use as a recognition "handle" for downstream conjugation [1] [7] [10]. Other derivatives (e.g., preQ1-azide, preQ1-biotin) follow similar design principles [10].

Table 1: Key PreQ1 Derivatives for RNA Chemical Biology

CompoundModificationMolecular Weight (g/mol)Primary ApplicationRecognition Specificity
preQ1-alkyneTerminal alkyne linker388.47CuAAC conjugation, RNA-TAG, CRISPR controlPreQ1-I riboswitches
preQ1-azideAzide linker419.49CuAAC/SPAAC conjugation, RNA pulldownsPreQ1-I riboswitches
preQ1-biotinBiotin linkerNot providedStreptavidin enrichment, RNA detectionPreQ1-I riboswitches
Brc3preQ1Bromoalkyl linkerNot providedCovalent RNA tethering (N7-guanine alkylation)Engineered riboswitches [1] [7] [10]

preQ1-alkyne as a Click Chemistry Tool for RNA Modification

preQ1-alkyne’s primary utility lies in enabling Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal "click" reaction, for site-specific RNA modification. This leverages the alkyne’s reactivity with azide-functionalized probes (e.g., fluorophores, biotin, resins) to form stable 1,4-disubstituted triazole adducts [4] [8].

  • RNA-TAG Methodology: The RNA Transglycosylation at Guanosine (RNA-TAG) platform exploits the enzyme tRNA guanine transglycosylase (TGT), which naturally exchanges G34 with preQ1 in tRNA. TGT accepts preQ1-alkyne as a substrate, installing it site-specifically into RNA bearing a TGT recognition motif (e.g., 17-nt "Tag" sequence at the 3’-end). Subsequent CuAAC with an azide probe (e.g., biotin-azide, fluorophore-azide) enables:
  • Fluorescent labeling for RNA imaging
  • Biotinylation for streptavidin-based enrichment
  • Photoactivatable group attachment for spatiotemporal control [1] [10].Zhang et al. (2022) demonstrated this by creating photoactivatable sgRNAs for wavelength-selective CRISPR activation, achieving >90% editing efficiency upon UV/blue light exposure [1].

  • Covalent RNA-Ligand Engineering: Recent studies engineered covalent preQ1-RNA complexes by replacing preQ1-alkyne’s alkyne with electrophiles (e.g., bromoalkyl groups). For example, Brc3preQ1 alkylates N7 of a specific guanine (G5) in engineered T. tengcongensis riboswitches under physiological conditions (pH 6.0–7.5, >90% yield). This irreversible tethering enables:

  • Target engagement validation in cellular lysates
  • Chem-CLIP (chemical crosslinking and isolation by pulldown) for transcriptome-wide target mapping
  • FRAP-compatible fluorescent RNA imaging via covalent light-up aptamers [7].

  • Comparative Advantages: Unlike diazirine-based photoaffinity probes, preQ1-alkyne derivatives offer:

  • Specificity: Minimal off-target binding in transcriptomic studies [2].
  • Modularity: Compatible with diverse azide probes (e.g., PEG resins, fluorophores).
  • Stability: Alkynes tolerate cellular nucleophiles better than epoxides or haloenol lactones [7] [8].

Table 2: Click Chemistry Applications of preQ1-alkyne

ApplicationReaction PartnersConditionsKey OutcomesReference
RNA-TAG sgRNA labelingpreQ1-alkyne + TGT + azide-probe37°C, 1–2 h; CuSO4, THPTA, Na-ascorbatePhotoactivated CRISPR editing; spatial control of gene expression [1]
Chem-CLIP target IDBrc3preQ1 + RNApH 6.0, 37°C, 2 hCovalent enrichment of bacterial aptamers and human RNAs [2] [7]
Covalent FLAP imagingBromoalkyl-preQ1 + Pepper aptamerLive cells, 37°CFRAP-compatible RNA dynamics tracking; super-resolution microscopy [7]

ConclusionpreQ1-alkyne exemplifies rational design in chemical biology—transforming a natural metabolite into a precision tool for RNA manipulation. Its integration with click chemistry and enzymatic tagging (RNA-TAG) enables unprecedented spatial and temporal control over RNA function, advancing fields from CRISPR genomics to live-cell transcriptomics. Future directions include strain-promoted (copper-free) applications and expanded covalent probe libraries [7] [8].

Properties

Product Name

preQ1-alkyne

IUPAC Name

N-[6-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methylamino]hexyl]-3-prop-2-ynoxypropanamide

Molecular Formula

C19H28N6O3

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C19H28N6O3/c1-2-10-28-11-7-15(26)22-9-6-4-3-5-8-21-12-14-13-23-17-16(14)18(27)25-19(20)24-17/h1,13,21H,3-12H2,(H,22,26)(H4,20,23,24,25,27)

InChI Key

RMIRLWUMBNPANM-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCC(=O)NCCCCCCNCC1=CNC2=C1C(=O)NC(=N2)N

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